(2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
This compound is a nucleoside analog, specifically a purine nucleoside. Its systematic name is (2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol . Let’s break down its structure:
- The purine base consists of a fused pyrimidine and imidazole ring system.
- The sugar moiety is a ribose sugar (hence the term “nucleoside”).
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route starts with the protection of the ribose hydroxyl groups, followed by glycosylation with the appropriate purine base. Deprotection and further modifications yield the final compound.
Chemical Reactions Analysis
Reactions:
Glycosylation: The key step involves attaching the purine base to the ribose sugar via a glycosidic bond.
Hydrolysis: Removal of protecting groups.
Phosphorylation: Addition of phosphate groups to the purine base.
Protecting Groups: Commonly used protecting groups include TBDMS (tert-butyldimethylsilyl) and benzoyl groups.
Deprotection: Acidic conditions (e.g., TFA, HCl) remove protecting groups.
Phosphorylation: Phosphoramidite chemistry using phosphoramidite reagents.
Major Products: The major product is the desired nucleoside analog itself.
Scientific Research Applications
Chemistry:
Drug Development: Nucleoside analogs serve as antiviral and anticancer agents.
Enzyme Inhibition Studies: Researchers use them to study enzyme mechanisms.
Nucleic Acid Research: They help elucidate RNA and DNA functions.
Antiviral Agents: Some nucleoside analogs inhibit viral replication (e.g., AZT for HIV).
Anticancer Drugs: They interfere with cancer cell proliferation.
Diagnostic Tools: Radioactively labeled nucleosides aid in imaging studies.
Pharmaceuticals: Nucleoside analogs are essential components of many drugs.
Biotechnology: Used in gene synthesis and modification.
Mechanism of Action
The compound likely exerts its effects by:
Incorporation into Nucleic Acids: It can be incorporated into viral or cancer cell DNA/RNA during replication, leading to chain termination.
Disruption of Base Pairing: Incorrect base pairing due to the analog’s altered structure interferes with normal nucleic acid function.
Properties
Molecular Formula |
C14H21N5O4 |
---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H21N5O4/c1-6(2)3-8-17-12(15)9-13(18-8)19(5-16-9)14-11(22)10(21)7(4-20)23-14/h5-7,10-11,14,20-22H,3-4H2,1-2H3,(H2,15,17,18)/t7-,10-,11-,14-/m1/s1 |
InChI Key |
JHOZQWHQEVTLAV-FRJWGUMJSA-N |
Isomeric SMILES |
CC(C)CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
CC(C)CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
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